

Spectroscopic and Synthetic Profile of 2,6-Diamino-4-Nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Diamino-4-nitrotoluene**

Cat. No.: **B1213746**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-diamino-4-nitrotoluene** and its isomer, 2,4-diamino-6-nitrotoluene. It also details a validated experimental protocol for the one-step synthesis of **2,6-diamino-4-nitrotoluene** from 2,4,6-trinitrotoluene (TNT). This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on the characterization and preparation of this compound.

Spectroscopic Data

While a complete set of experimental spectroscopic data for **2,6-diamino-4-nitrotoluene** is not readily available in the public domain, this section provides the available mass spectrometry data for the target compound and infrared and nuclear magnetic resonance data for its close isomer, 2,4-diamino-6-nitrotoluene, for comparative purposes.

Mass Spectrometry of 2,6-Diamino-4-Nitrotoluene

Mass spectrometry data confirms the molecular weight of **2,6-diamino-4-nitrotoluene**. The gas chromatography-mass spectrum is available from Restek.[\[1\]](#) Additionally, predicted collision cross-section data for various adducts are available.

Table 1: Mass Spectrometry Data for **2,6-Diamino-4-Nitrotoluene**

Parameter	Value	Source
Molecular Formula	C ₇ H ₉ N ₃ O ₂	PubChem
Molecular Weight	167.17 g/mol	PubChem
Predicted Collision Cross Section (m/z)		
[M+H] ⁺	168.07675	PubChemLite
[M+Na] ⁺	190.05869	PubChemLite
[M-H] ⁻	166.06219	PubChemLite

Infrared (IR) Spectroscopy of 2,4-Diamino-6-Nitrotoluene

Note: The following IR data is for the isomer 2,4-diamino-6-nitrotoluene.

Table 2: Infrared (IR) Spectral Data for 2,4-Diamino-6-Nitrotoluene

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching (amines)
1600-1450	Aromatic C=C stretching
1550-1475	N-O asymmetric stretching (nitro group)
1355-1315	N-O symmetric stretching (nitro group)
850-800	C-H out-of-plane bending

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Diamino-6-Nitrotoluene

Note: The following NMR data is for the isomer 2,4-diamino-6-nitrotoluene, obtained on a BRUKER AC-300 instrument.

Table 3: ¹H NMR Spectral Data for 2,4-Diamino-6-Nitrotoluene

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5	Singlet	1H	Aromatic H
~6.0	Singlet	1H	Aromatic H
~4.5	Broad Singlet	4H	Amino (-NH ₂)
~2.1	Singlet	3H	Methyl (-CH ₃)

Table 4: ¹³C NMR Spectral Data for 2,4-Diamino-6-Nitrotoluene

Chemical Shift (ppm)	Assignment
~150	Aromatic C-NO ₂
~145	Aromatic C-NH ₂
~120	Aromatic C-H
~110	Aromatic C-CH ₃
~15	Methyl (-CH ₃)

Experimental Protocols

Synthesis of 2,6-Diamino-4-Nitrotoluene

A highly selective one-step synthesis of **2,6-diamino-4-nitrotoluene** from 2,4,6-trinitrotoluene (TNT) has been reported.[2][3] This method involves the selective reduction of the two ortho-nitro groups of TNT.

Materials:

- 2,4,6-Trinitrotoluene (TNT)
- Hydrazine hydrate (HH)
- Ferric chloride (FeCl₃) or Ferrous chloride (FeCl₂)

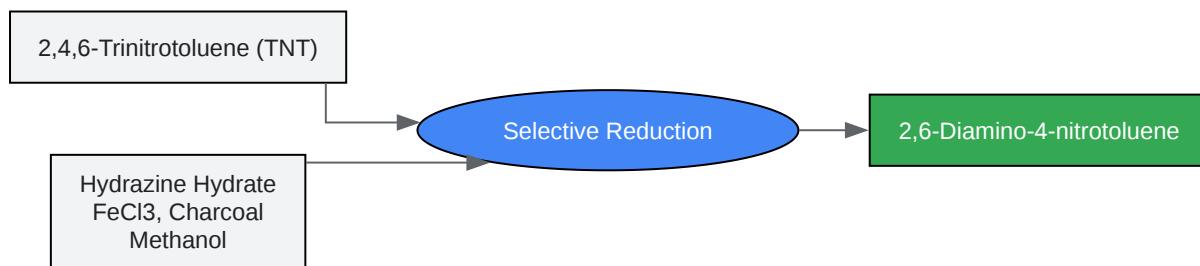
- Activated charcoal
- Methanol

Procedure:

- A solution of TNT in methanol is prepared.
- A catalytic amount of FeCl_3 (or FeCl_2) and activated charcoal are added to the solution.
- Hydrazine hydrate is added dropwise to the mixture while maintaining the temperature at a specific range (e.g., 5-10°C).
- The reaction is stirred for a specified period at controlled temperatures to ensure the selective reduction of the two ortho-nitro groups.
- Upon completion, the reaction mixture is filtered to remove the catalyst.
- The solvent is evaporated, and the crude product is purified, for example, by recrystallization.

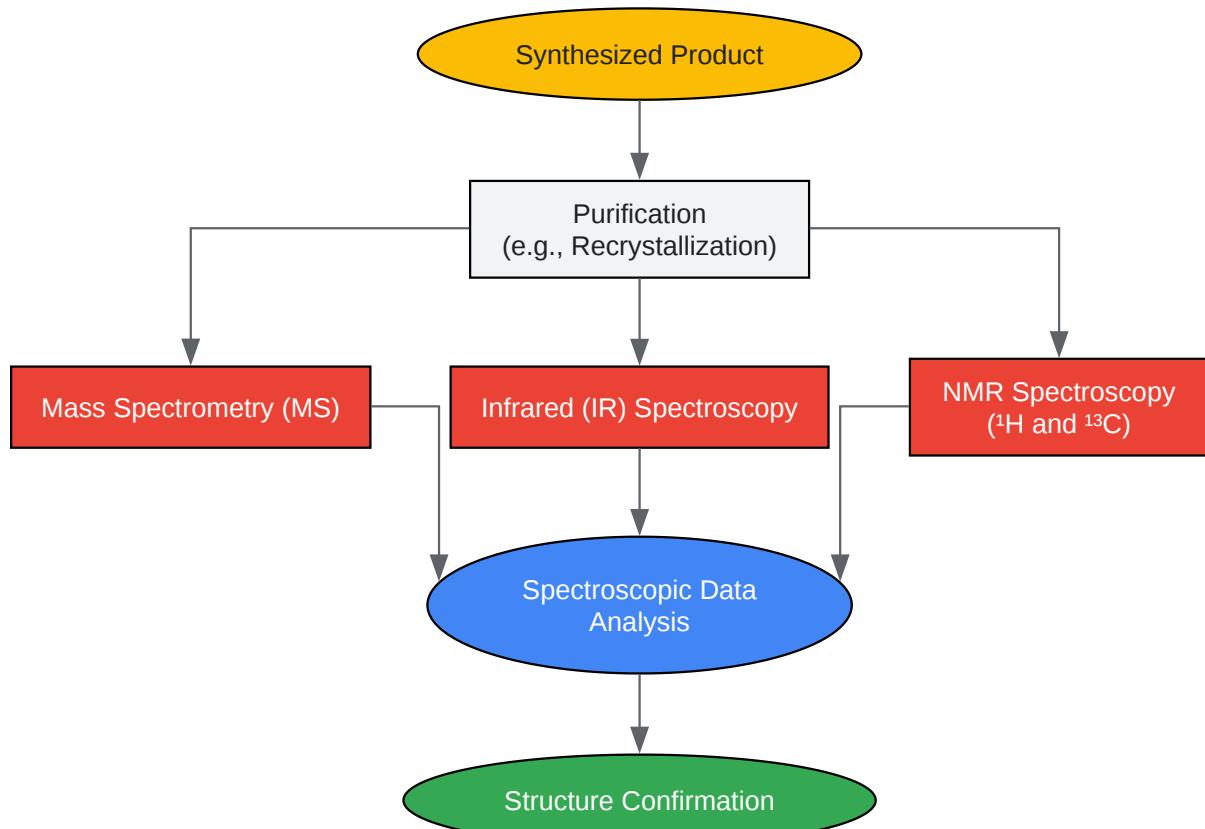
For a detailed protocol, refer to the original publication: Vorob'ev, S. S., et al. "HIGHLY SELECTIVE ONE-STEP SYNTHESIS OF 2-AMINO-4,6-DINITROTOLUENE AND **2,6-DIAMINO-4-NITROTOLUENE** FROM 2,4,6-TRINITROTOLUENE." *Synthetic Communications*, vol. 31, no. 17, 2001, pp. 2557-2561. [\[2\]](#)

General Spectroscopic Analysis Protocol


The following is a general workflow for the spectroscopic characterization of the synthesized **2,6-diamino-4-nitrotoluene**.

- Sample Preparation: A small amount of the purified product is dissolved in an appropriate solvent (e.g., deuterated chloroform or DMSO for NMR, methanol for MS). For IR spectroscopy, a KBr pellet or a thin film can be prepared.
- Mass Spectrometry (MS): The sample is introduced into a mass spectrometer (e.g., a GC-MS system) to determine the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer to identify the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are acquired on an NMR spectrometer to determine the chemical environment of the hydrogen and carbon atoms, respectively, which helps in confirming the structure of the compound.


Visualizations

The following diagrams illustrate the synthesis and analytical workflow for **2,6-diamino-4-nitrotoluene**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2,6-diamino-4-nitrotoluene** from TNT.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **2,6-diamino-4-nitrotoluene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2,6-Diamino-4-Nitrotoluene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1213746#spectroscopic-data-for-2-6-diamino-4-nitrotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com